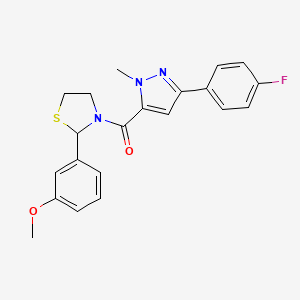
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone is a useful research compound. Its molecular formula is C21H20FN3O2S and its molecular weight is 397.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Thiazolidinones
This compound contains a thiazolidinone moiety. Thiazolidinones are known to have various biological activities, including antibacterial, antifungal, antiviral, diuretic, antituberculostatic, anti-HIV, antihistaminic, anticancer, anticonvulsant, anti-inflammatory, and analgesic properties . The significant activity of these compounds may be attributed to the presence of electron-withdrawing and electron-donating groups in the phenyl rings .
Activité Biologique
The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H25FN4O4S, with a molecular weight of approximately 484.55 g/mol . The structural composition features a pyrazole ring linked to a thiazolidine moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H25FN4O4S |
| Molecular Weight | 484.55 g/mol |
| CAS Number | 1396844-29-3 |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties . For instance, compounds similar to the one have demonstrated effectiveness against various bacterial strains and fungi. A study highlighted that certain pyrazole carboxamides showed significant antifungal activity against phytopathogenic fungi such as Botrytis cinerea and Fusarium solani .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties . In vitro studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, such as TNF-α and nitric oxide (NO), suggesting potential applications in treating inflammatory diseases .
Anticancer Potential
Emerging evidence points to the anticancer potential of pyrazole derivatives. Specific analogs have been tested for their ability to inhibit cancer cell proliferation. For example, a series of pyrazole compounds were evaluated for their activity against BRAF(V600E) mutated cancer cells, showing promising results .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The thiazolidine moiety is thought to enhance binding affinity to target proteins involved in various signaling pathways, thereby modulating cellular responses.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Binding : It may bind to receptors that regulate cell growth and apoptosis.
- Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties, which could contribute to their therapeutic effects .
Case Study 1: Antifungal Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that one derivative exhibited higher antifungal activity than traditional antifungal agents like boscalid. This was assessed using an in vitro mycelial growth inhibition assay against multiple fungal strains .
Case Study 2: Anti-inflammatory Properties
In another research effort, a specific pyrazole derivative was shown to significantly reduce LPS-induced inflammation in macrophages, highlighting its potential as an anti-inflammatory agent .
Propriétés
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-24-19(13-18(23-24)14-6-8-16(22)9-7-14)20(26)25-10-11-28-21(25)15-4-3-5-17(12-15)27-2/h3-9,12-13,21H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCVLLAKTLWMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCSC3C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














